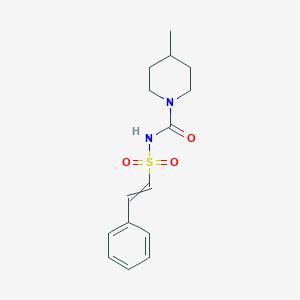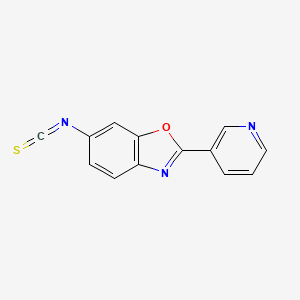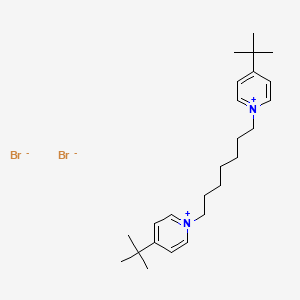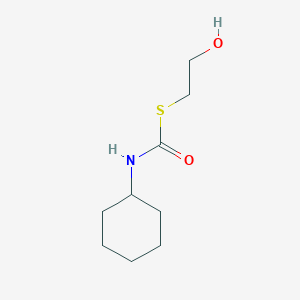![molecular formula C16H13N3O6 B14583027 Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate CAS No. 61340-32-7](/img/structure/B14583027.png)
Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its complex structure, which includes an ester group, an acetyloxy group, and a nitrophenyl diazenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This is achieved by treating 4-nitroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with methyl 5-hydroxy-2-benzoate in an alkaline medium to form the azo compound.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of Methyl 5-(acetyloxy)-2-[(E)-(4-aminophenyl)diazenyl]benzoate.
Hydrolysis: Formation of 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and methanol.
Substitution: Formation of derivatives with different functional groups replacing the acetyloxy group.
Scientific Research Applications
Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound synthesis and reactions.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate involves its interaction with molecular targets through its functional groups:
Azo Group (N=N): Can undergo reduction to form amines, which can further interact with biological molecules.
Nitro Group (NO2): Can participate in redox reactions, influencing cellular oxidative stress.
Acetyloxy Group (OCOCH3): Can be hydrolyzed to release acetic acid, which may affect local pH and enzyme activity.
Comparison with Similar Compounds
Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate can be compared with other azo compounds such as:
Methyl Orange: Another azo dye used as a pH indicator.
Sudan III: Used for staining in biological applications.
Disperse Orange 1: Employed in textile dyeing.
Uniqueness
Structural Complexity: The presence of multiple functional groups makes it versatile in chemical reactions.
Color Properties: Its vivid color makes it useful in various staining and dyeing applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
61340-32-7 |
|---|---|
Molecular Formula |
C16H13N3O6 |
Molecular Weight |
343.29 g/mol |
IUPAC Name |
methyl 5-acetyloxy-2-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C16H13N3O6/c1-10(20)25-13-7-8-15(14(9-13)16(21)24-2)18-17-11-3-5-12(6-4-11)19(22)23/h3-9H,1-2H3 |
InChI Key |
XQCMUCVDVQBOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14582948.png)

![1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid](/img/structure/B14582965.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decane-2-thione, 7-ethyl-](/img/structure/B14582974.png)

![N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide](/img/structure/B14582999.png)
![2,2'-[Oxybis(methyleneoxy)]dinaphthalene](/img/structure/B14583005.png)


![Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]-](/img/structure/B14583023.png)
![3-Methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14583032.png)
![Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane](/img/structure/B14583035.png)
![1-Aza-4-borabicyclo[2.2.2]octane](/img/structure/B14583038.png)
